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Compound of Interest

Compound Name:
Descladinose 6-N-Desmethyl

Azithromycin

Cat. No.: B13449893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to confirm the structure of Descladinose 6-N-
Desmethyl Azithromycin, a key metabolite of the widely used macrolide antibiotic,

Azithromycin. By presenting a side-by-side comparison of their structural features and

expected analytical data, this document serves as a valuable resource for researchers involved

in the identification and characterization of Azithromycin and its derivatives.

Structural Overview
Azithromycin is a 15-membered azalide antibiotic characterized by the presence of a

macrolactone ring to which two sugar moieties, L-cladinose and D-desosamine, are attached.

Descladinose 6-N-Desmethyl Azithromycin is a metabolite formed by two key structural

modifications: the removal of the L-cladinose sugar and the demethylation of the nitrogen atom

at the 6-position of the aglycone ring.

Comparative Data
The structural differences between Azithromycin and its descladinose, N-desmethyl metabolite

lead to distinct analytical signatures, particularly in mass spectrometry and nuclear magnetic

resonance (NMR) spectroscopy.

Physicochemical Properties

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13449893?utm_src=pdf-interest
https://www.benchchem.com/product/b13449893?utm_src=pdf-body
https://www.benchchem.com/product/b13449893?utm_src=pdf-body
https://www.benchchem.com/product/b13449893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13449893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Azithromycin
Descladinose 6-N-
Desmethyl Azithromycin

Molecular Formula C₃₈H₇₂N₂O₁₂ C₂₉H₅₆N₂O₉

Molecular Weight 749.0 g/mol 576.8 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12

S,13S,14R)-11-

[(2S,3R,4S,6R)-4-

(dimethylamino)-3-hydroxy-6-

methyloxan-2-yl]oxy-2-ethyl-

3,4,10-trihydroxy-13-

[(2R,4R,5S,6S)-5-hydroxy-4-

methoxy-4,6-dimethyloxan-2-

yl]oxy-3,5,6,8,10,12,14-

heptamethyl-1-oxa-6-

azacyclopentadecan-15-one

(2R,3S,4R,5R,8R,10R,11R,12

S,13S,14R)-11-

[(2S,3R,4S,6R)-4-

(dimethylamino)-3-hydroxy-6-

methyloxan-2-yl]oxy-2-ethyl-

3,4,10,13-tetrahydroxy-

3,5,8,10,12,14-hexamethyl-1-

oxa-6-azacyclopentadecan-15-

one

Mass Spectrometry Data
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation

patterns of these compounds. The primary distinctions arise from the loss of the cladinose

sugar.

Feature Azithromycin
Descladinose 6-N-
Desmethyl Azithromycin
(Predicted)

[M+H]⁺ Ion m/z 749.5 m/z 577.4

Key Fragmentation
Loss of cladinose sugar (m/z

591.4)[1]

Absence of the neutral loss

corresponding to the cladinose

moiety.

Loss of desosamine sugar Loss of desosamine sugar.

¹H NMR Spectral Data Comparison
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The ¹H NMR spectrum of Descladinose 6-N-Desmethyl Azithromycin would show significant

differences compared to Azithromycin, most notably the absence of signals corresponding to

the cladinose moiety and a change in the signal for the N-methyl group.

Proton Environment
Azithromycin Chemical
Shift (ppm)

Descladinose 6-N-
Desmethyl Azithromycin
(Predicted Chemical Shift,
ppm)

Cladinose Protons

H-1'' (anomeric) ~4.7 Absent

OCH₃ ~3.3 Absent

C-CH₃ ~1.2 Absent

Aglycone Protons

N-CH₃ at C6 Present Absent

NH at C6 Absent Present (likely a broad singlet)

Desosamine Protons

H-1' (anomeric) ~4.3 ~4.3

N(CH₃)₂ ~2.3 ~2.3

¹³C NMR Spectral Data Comparison
Similarly, the ¹³C NMR spectrum provides clear evidence of the structural changes, with the

complete disappearance of signals associated with the cladinose sugar.
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Carbon Environment
Azithromycin Chemical
Shift (ppm)

Descladinose 6-N-
Desmethyl Azithromycin
(Predicted Chemical Shift,
ppm)

Cladinose Carbons

C-1'' (anomeric) ~103 Absent

OCH₃ ~49 Absent

Other cladinose carbons Multiple signals Absent

Aglycone Carbons

N-CH₃ at C6 Present Absent

C6 Shifted
Shifted due to change from

tertiary to secondary amine

Desosamine Carbons

C-1' (anomeric) ~105 ~105

N(CH₃)₂ ~40 ~40

Experimental Protocols
Standard analytical techniques are employed for the structural confirmation of macrolide

antibiotics and their metabolites.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap, coupled with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a

concentration of approximately 1 mg/mL.

Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
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ESI-MS/MS Parameters:

Ionization Mode: Positive

Capillary Voltage: 3-4 kV

Source Temperature: 100-150 °C

Desolvation Gas Flow: 600-800 L/hr

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to induce fragmentation for

MS/MS analysis.

Data Acquisition: Acquire full scan MS data to determine the molecular ion and product ion

scans to observe fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for

adequate signal resolution.

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, CD₃OD, or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Relaxation Delay: 2 seconds.

2D NMR Experiments: For complete structural assignment, 2D NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualization of Structural Relationship
The following diagram illustrates the structural transformation from Azithromycin to its

Descladinose 6-N-Desmethyl metabolite.

Azithromycin Descladinose 6-N-Desmethyl Azithromycin

Azithromycin Metabolite

Metabolism
- Cladinose

- N-Demethylation

Click to download full resolution via product page

Caption: Structural relationship between Azithromycin and its metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Confirming the Structure of Descladinose 6-N-
Desmethyl Azithromycin: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13449893#confirming-the-structure-of-
descladinose-6-n-desmethyl-azithromycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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